1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step reactions. One common method includes the aza-Wittig reaction of iminophosphorane with aromatic isocyanates to form carbodiimides, which are then reacted with various phenols and alcohols in the presence of a catalytic amount of solid potassium carbonate or sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Alkoxy(aryloxy)-benzofuro[3,2-d]pyrimidin-4(3H)-one: Known for its fungicidal activity.
Benzofuro[3,2-b]pyridine derivatives: Studied for their diverse biological activities.
Uniqueness
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N4O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24N4O3/c26-21(22-12-15-4-3-11-27-15)14-7-9-25(10-8-14)20-19-18(23-13-24-20)16-5-1-2-6-17(16)28-19/h1-2,5-6,13-15H,3-4,7-12H2,(H,22,26) |
InChI Key |
PRYKLALQOOGLGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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